molecular formula C10H14N2O3 B2883902 Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate CAS No. 1823403-50-4

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B2883902
CAS No.: 1823403-50-4
M. Wt: 210.233
InChI Key: BQPHECGZHZFRNO-UHFFFAOYSA-N
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Description

Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a sec-butyl group, a formyl group, and a carboxylate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydrazine derivatives, followed by formylation and alkylation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as Amberlyst-70 to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate is unique due to its sec-butyl substitution, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHECGZHZFRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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